molecular formula C8H10N2 B149204 3-Ethenyl-2,5-dimethylpyrazine CAS No. 80935-98-4

3-Ethenyl-2,5-dimethylpyrazine

Cat. No.: B149204
CAS No.: 80935-98-4
M. Wt: 134.18 g/mol
InChI Key: JLPZQZIYSREPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-2,5-dimethylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically facilitated by common reagents and conditions used in organic chemistry .

Common Reagents and Conditions

    Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses hydrogen gas with a metal catalyst such as palladium on carbon.

    Substitution: Typically involves nucleophiles or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may result in more saturated compounds .

Mechanism of Action

The mechanism by which 3-Ethenyl-2,5-dimethylpyrazine exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, pyrazines can act as semiochemicals, influencing the behavior of organisms through olfactory receptors . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethenyl-2,5-dimethylpyrazine is unique due to its specific structural configuration, which influences its chemical reactivity and sensory properties. Its ethenyl group contributes to its distinct aroma and flavor characteristics, making it valuable in the flavor and fragrance industry .

Properties

IUPAC Name

3-ethenyl-2,5-dimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-4-8-7(3)9-5-6(2)10-8/h4-5H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPZQZIYSREPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335718
Record name 2-ethenyl-3,6(5)-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80935-98-4
Record name 2-ethenyl-3,6(5)-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethenyl-2,5-dimethylpyrazine
Reactant of Route 2
Reactant of Route 2
3-Ethenyl-2,5-dimethylpyrazine
Reactant of Route 3
Reactant of Route 3
3-Ethenyl-2,5-dimethylpyrazine
Reactant of Route 4
Reactant of Route 4
3-Ethenyl-2,5-dimethylpyrazine
Reactant of Route 5
Reactant of Route 5
3-Ethenyl-2,5-dimethylpyrazine
Reactant of Route 6
Reactant of Route 6
3-Ethenyl-2,5-dimethylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.